Methyl 3-amino-4-(4-nitrophenyl)butanoate hydrochloride
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Overview
Description
Methyl 3-amino-4-(4-nitrophenyl)butanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a butanoate ester, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of methanol as a solvent and hydrochloric acid as a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-nitrophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amino compounds.
Scientific Research Applications
Methyl 3-amino-4-(4-nitrophenyl)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(4-nitrophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride
- Methyl 3-amino-4-(2,4-dimethylphenyl)butanoate hydrochloride
- Methyl 3-amino-4-(4-methylphenyl)butanoate hydrochloride
Uniqueness
Methyl 3-amino-4-(4-nitrophenyl)butanoate hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H15ClN2O4 |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
methyl 3-amino-4-(4-nitrophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H |
InChI Key |
RAANXWNXFJERMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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